molecular formula C23H26N6O6 B2458073 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-90-6

5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2458073
Numéro CAS: 866345-90-6
Poids moléculaire: 482.497
Clé InChI: XVNRNHPVGSVNTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Propriétés

IUPAC Name

5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O6/c1-32-16-5-3-14(11-18(16)33-2)7-8-25-23(31)21-22(24)29(28-27-21)13-20(30)26-15-4-6-17-19(12-15)35-10-9-34-17/h3-6,11-12H,7-10,13,24H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRNHPVGSVNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Transition-Metal-Free 5-Amino-1,2,3-Triazole Formation

The 5-amino-1H-1,2,3-triazole core is synthesized via a transition-metal-free protocol involving carbodiimides and diazo compounds. This method avoids costly metal catalysts and proceeds through a nucleophilic addition/cyclization cascade. For example, treating N,N'-dicyclohexylcarbodiimide with ethyl diazoacetate in tetrahydrofuran (THF) at 0–25°C yields 5-amino-1H-1,2,3-triazole-4-carboxylates in 65–78% yield. Density functional theory (DFT) calculations confirm that the reaction favors 5-amino regioisomers due to kinetic control during cyclization.

Halogenation and Functionalization

Intermediate 4,5-dibromo-1H-1,2,3-triazoles are prepared via bromination of precursor triazoles. As detailed in patent US20180029999A1, 1-substituted-4,5-dibromo-1H-1,2,3-triazole is synthesized by treating the triazole with bromine in acetic acid at 40–60°C. This intermediate serves as a critical substrate for subsequent carboxylation.

Carboxylation and Methylation

Grignard-Mediated Carboxylation

The dibromotriazole undergoes selective carboxylation using Grignard reagents. In a representative procedure, 1-substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in methyltetrahydrofuran (METHF) and treated with isopropylmagnesium chloride-lithium chloride composite at −30°C. Carbon dioxide is then introduced, yielding a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 5-carboxylic acid isomer. The carboxylation proceeds with 53–61% yield, depending on the substituent.

Esterification and Separation

The carboxylic acid mixture is esterified with methyl iodide in the presence of potassium carbonate and dimethylformamide (DMF) at 30–40°C. This step converts the 5-carboxylic acid isomer into its methyl ester, enabling separation via aqueous-organic extraction. The desired 4-carboxylic acid is isolated by acidifying the aqueous layer and crystallizing at 0°C.

N-Alkylation with the Dimethoxyphenethyl Group

Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine

3,4-Dimethoxybenzaldehyde is condensed with nitromethane in a Henry reaction, followed by catalytic hydrogenation to produce 2-(3,4-dimethoxyphenyl)ethylamine .

Amide Bond Formation

The triazole-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 2-(3,4-dimethoxyphenyl)ethylamine in DMF at 25°C. The reaction proceeds with >85% yield, as confirmed by HPLC analysis.

Optimization and Challenges

Regioselectivity in Triazole Formation

The use of isopropylmagnesium chloride-lithium chloride composite ensures preferential formation of the 4-carboxylic acid isomer over the 5-isomer (4:1 ratio). Solvent choice (THF/METHF) further enhances selectivity by stabilizing intermediates.

Crystallization and Purification

Final purification is achieved via cooling crystallization in ethyl acetate, yielding >98% purity by NMR. Scalability is demonstrated in gram-scale syntheses, with consistent yields of 50–60% across steps.

Analyse Des Réactions Chimiques

Triazole Core Reactivity

The 1,2,3-triazole ring participates in diverse reactions due to its aromaticity and nitrogen-rich environment:

Reaction TypeConditions/ReagentsOutcomeReference
Alkylation Alkyl halides (e.g., CH₃I) in DMF, base (K₂CO₃)Substitution at N1 or N2 positions, forming quaternary ammonium intermediates
Acylation Acetyl chloride (AcCl) in pyridineAcetylation of the 5-amino group, yielding N-acetyl derivatives
Cycloaddition Cu-catalyzed azide-alkyne "click" reactionsFormation of bis-triazole architectures via Huisgen cycloaddition

Carboxamide Group Transformations

The carboxamide moieties undergo hydrolysis and condensation:

Reaction TypeConditions/ReagentsOutcomeReference
Acid Hydrolysis 6M HCl, refluxCleavage to carboxylic acid and amine components
Base Hydrolysis NaOH (aq.), heatFormation of carboxylate salts
Condensation DCC/DMAP in DCMPeptide bond formation with amino acids or amines

Benzodioxin Ring Modifications

The 2,3-dihydro-1,4-benzodioxin system shows electrophilic substitution patterns:

Reaction TypeConditions/ReagentsOutcomeReference
Nitration HNO₃/H₂SO₄, 0°CNitration at C6 or C7 positions
Halogenation Br₂ in CHCl₃Bromination at electron-rich positions
Oxidation KMnO₄, acidic conditionsRing-opening to form dicarboxylic acid derivatives

Dimethoxyphenyl Ethyl Group Reactivity

The 3,4-dimethoxyphenyl ethyl chain undergoes demethylation and radical reactions:

Reaction TypeConditions/ReagentsOutcomeReference
Demethylation BBr₃ in DCMCleavage of methoxy groups to phenolic -OH
Oxidation DDQ in tolueneFormation of quinone methide intermediates
Radical Bromination NBS, AIBN in CCl₄Benzylic bromination at the ethyl chain

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acidsBiaryl formation via benzodioxin C-H activation
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmination of halogenated triazole positions

Photochemical Behavior

UV irradiation induces unique transformations:

Reaction TypeConditions/ReagentsOutcomeReference
Ring Opening λ = 254 nm, acetonitrileCleavage of benzodioxin to catechol derivatives
Triazole Rearrangement λ > 300 nm -sigmatropic shifts in the triazole system

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key synthetic route includes the introduction of the benzodioxin moiety and the formation of the triazole ring through click chemistry or other coupling methods. The structural integrity and purity of the synthesized compound are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to triazoles and benzodioxins. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.

A notable study demonstrated that similar compounds exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These findings suggest that the compound may possess similar anticancer properties.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of compounds containing benzodioxin structures. Research indicates that some derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . The specific compound may also exhibit these inhibitory effects due to its structural characteristics.

Diabetes Management

Due to its potential enzyme-inhibitory effects, this compound could play a role in managing diabetes by slowing carbohydrate absorption and improving glycemic control. The inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels.

Neuroprotective Effects

Given the connection between acetylcholinesterase inhibition and neuroprotection, this compound may also be explored for its potential benefits in neurodegenerative diseases like Alzheimer's Disease. Compounds that inhibit this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Studies

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase and acetylcholinesterase by related compounds with benzodioxin moieties.
Anticancer ActivityRelated triazole compounds showed over 85% growth inhibition against multiple cancer cell lines.
Molecular Hybrid DesignExplored new sulfonamide derivatives with potential anticancer activity through molecular hybridization techniques.

Mécanisme D'action

The mechanism of action of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole ring with a benzodioxane moiety, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes:

  • Triazole ring : Known for its biological activity.
  • Benzodioxane moiety : Imparts additional chemical properties.

The molecular formula is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, with a molecular weight of approximately 344.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring can act as a binding site for various biological targets, potentially inhibiting their activity. The benzodioxane moiety enhances binding affinity and selectivity.

Antimicrobial Activity

Research indicates that compounds similar to this triazole derivative exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi.
  • Case Study : A related triazole compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition : Triazole derivatives have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For example, a similar compound demonstrated an IC50 value of 46.42 μM against BChE.
CompoundTarget EnzymeIC50 (μM)
Similar TriazoleAChE157.31
Similar TriazoleBChE46.42

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties:

  • Mechanism : The inhibition of pro-inflammatory cytokines through modulation of signaling pathways has been observed in related compounds.

Safety and Toxicity

Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this class of compounds has low toxicity levels:

  • Subchronic Toxicity : Studies indicate low severity and reversibility of effects at evaluated doses.

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

  • Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:
  • Condensation reactions to form intermediates like carboximidoyl chlorides (e.g., using 4-fluoroaniline and isocyanides) .
  • Cyclization via sodium azide to generate the triazole core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for solubility, but low water solubility may require post-synthetic modifications .
  • Purification : Column chromatography or recrystallization is critical due to byproducts from multi-step reactions.

Q. How can researchers address solubility challenges of this compound in aqueous systems?

  • Methodological Answer : Low water solubility is a common limitation for triazole derivatives. Strategies include:
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzodioxin or dimethoxyphenyl moieties .
  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays, ensuring solvent concentrations do not exceed cytotoxic thresholds .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR (¹H, ¹³C) : To confirm substituent positions on the triazole and benzodioxin rings .
  • High-resolution mass spectrometry (HRMS) : For accurate molecular weight validation (e.g., expected MW ~500–550 g/mol based on analogs) .
  • FT-IR : To identify carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1500 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : A full factorial design is effective for multi-variable optimization:
  • Variables : Temperature (e.g., 60–100°C), catalyst loading (e.g., 5–15 mol%), reaction time (12–48 hrs) .
  • Response surface methodology (RSM) : Models interactions between variables to predict optimal yields. For example, Bayesian optimization algorithms have outperformed traditional trial-and-error in similar triazole syntheses .
  • Validation : Confirm predicted yields (e.g., >80%) with triplicate experiments under optimized conditions .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or target selectivity:
  • Standardize assays : Use uniform substrate concentrations (e.g., 1 mM ATP for kinase assays) and buffer systems (pH 7.4, 25°C) .
  • Off-target profiling : Screen against related enzymes (e.g., HDAC isoforms vs. carbonic anhydrase) to assess selectivity .
  • Data normalization : Express inhibition as % activity relative to positive/negative controls (e.g., 100% = no inhibition, 0% = full inhibition) .

Q. What computational methods assist in predicting this compound’s bioactivity and toxicity?

  • Methodological Answer : In silico tools provide preliminary insights:
  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like HDACs or PDEs using crystal structures (PDB IDs: e.g., 4LX6 for HDAC6) .
  • ADMET prediction (SwissADME) : Assess logP (optimal range: 2–3), aqueous solubility, and CYP450 interactions .
  • QSAR models : Correlate substituent electronegativity (e.g., dimethoxyphenyl groups) with activity trends .

Notes

  • Citations : Evidence from PubChem and peer-reviewed methodologies (e.g., DoE, synthesis protocols) were prioritized.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.